1-Aminonaphthalene-d7

Catalog No.
S941160
CAS No.
78832-53-8
M.F
C10H9N
M. Wt
150.232
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Aminonaphthalene-d7

CAS Number

78832-53-8

Product Name

1-Aminonaphthalene-d7

IUPAC Name

2,3,4,5,6,7,8-heptadeuterionaphthalen-1-amine

Molecular Formula

C10H9N

Molecular Weight

150.232

InChI

InChI=1S/C10H9N/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,11H2/i1D,2D,3D,4D,5D,6D,7D

InChI Key

RUFPHBVGCFYCNW-GSNKEKJESA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2N

Synonyms

1-Aminonaphthalene-d7; Fast Garnet Base B-d7; Naphthalen-1-ylamine-d7; Naphthalidam-d7; Naphthalidine-d7; α-Naphthylamine-d7; 1-Napthalen-2,3,4,5,6,7,8-d7-amine;
  • Internal Standard in Mass Spectrometry

    Due to its distinct mass compared to the unlabeled form, 1-Aminonaphthalene-d7 serves as a valuable internal standard in mass spectrometry . In mass spectrometry experiments, an internal standard is a compound added to a sample in a known amount. By comparing the signal of the analyte of interest with the signal of the internal standard, researchers can account for variations in instrument performance and sample preparation, leading to more accurate and reproducible quantitative analysis .

  • Investigating Reaction Mechanisms

    The selective replacement of hydrogen with deuterium allows scientists to trace the fate of specific hydrogens within a molecule during a chemical reaction. By analyzing the position of the deuterium atoms in the final product, researchers can gain insights into the reaction mechanism and identify reaction intermediates .

  • Studying Biological Processes

    1-Aminonaphthalene-d7 can be used to study biological processes involving 1-Aminonaphthalene. As an isotopically labeled molecule, it can be distinguished from the unlabeled form in biological systems, allowing researchers to track the uptake, metabolism, and distribution of 1-Aminonaphthalene within an organism .

1-Aminonaphthalene-d7 is a deuterated derivative of 1-aminonaphthalene, a compound characterized by the presence of an amino group attached to the naphthalene ring. The "d7" designation indicates that seven hydrogen atoms in the molecule have been replaced by deuterium, a stable isotope of hydrogen. This modification enhances the compound's utility in various analytical techniques, particularly nuclear magnetic resonance (NMR) spectroscopy, where it serves as a valuable internal standard due to its distinct spectral properties. The chemical formula for 1-aminonaphthalene-d7 is C10H2D7N, and its CAS number is 78832-53-8 .

1-Aminonaphthalene-d7 itself doesn't have a specific mechanism of action. Its primary function lies in its application as an internal standard or probe molecule in NMR spectroscopy. The presence of deuterium atoms alters the chemical shifts of specific peaks in the NMR spectrum, allowing researchers to distinguish the labeled compound from other components in a mixture []. This is particularly useful for studying reaction mechanisms, following the fate of the labeled molecule in complex processes.

Here are some safety points to consider []:

  • Toxic: Can cause skin, eye, and respiratory irritation upon exposure.
  • Possible carcinogen: 1-Aminonaphthalene is listed as a possible human carcinogen by the International Agency for Research on Cancer (IARC). Although the deuterated form might have slightly reduced carcinogenicity, it's advisable to handle it with caution.
  • Combustible: May ignite upon exposure to heat or flame.
Typical of primary aromatic amines. It can undergo electrophilic aromatic substitution, where the amino group activates the aromatic ring towards further substitution. The presence of deuterium alters the reaction kinetics and mechanisms, making it useful for studying reaction pathways via isotopic labeling. Additionally, it can form diazonium salts through reaction with nitrous acid, although this reaction may vary in efficiency compared to its non-deuterated counterpart due to kinetic isotope effects .

1-Aminonaphthalene-d7 can be synthesized through several methods, typically involving the deuteration of 1-aminonaphthalene. One common approach is the use of deuterated reagents in reactions where hydrogen atoms are replaced by deuterium. For example, the reduction of naphthalene using deuterated lithium aluminum hydride could yield 1-aminonaphthalene-d7. Additionally, chemical exchange reactions with deuterated solvents or gases may also be employed to achieve the desired isotopic labeling .

The primary applications of 1-aminonaphthalene-d7 include:

  • Analytical Chemistry: It serves as an internal standard in NMR spectroscopy and mass spectrometry due to its distinct isotopic signature.
  • Environmental Monitoring: Used in studies assessing the degradation of aromatic amines in environmental samples.
  • Pharmaceutical Research: Assists in tracing metabolic pathways and understanding drug interactions at a molecular level.

These applications leverage the unique properties imparted by the deuterium labeling, enhancing measurement accuracy and reliability .

Interaction studies involving 1-aminonaphthalene-d7 focus on its behavior in biological systems and chemical environments. For instance, research has shown that naphthylamines can interact with various enzymes and receptors, influencing their activity. The isotopic labeling allows for precise tracking of these interactions using NMR, providing insights into reaction mechanisms and metabolic pathways. Furthermore, studies on its interaction with nitrous acid have highlighted differences in reactivity compared to non-deuterated analogs .

Several compounds share structural similarities with 1-aminonaphthalene-d7. Here are some notable examples:

Compound NameFormulaUnique Features
1-AminonaphthaleneC10H9NParent compound; known mutagenic properties
2-AminonaphthaleneC10H9NAmino group at position 2; different reactivity profile
N-Acetyl-1-aminonaphthaleneC11H11NAcetylated form; used in various organic syntheses
1-NaphthylamineC10H9NNon-deuterated version; widely studied for toxicity

Uniqueness: The distinct feature of 1-aminonaphthalene-d7 lies in its isotopic labeling, which allows for enhanced analytical capabilities without altering the fundamental chemical behavior associated with naphthylamines. This makes it particularly valuable in research settings focused on reaction mechanisms and metabolic studies .

IUPAC Naming and Structural Classification

The International Union of Pure and Applied Chemistry designation for 1-aminonaphthalene-d7 is 2,3,4,5,6,7,8-heptadeuterionaphthalen-1-amine. This systematic nomenclature precisely indicates the positioning of deuterium atoms within the molecular framework, specifically at positions 2, 3, 4, 5, 6, 7, and 8 of the naphthalene ring system. The compound belongs to the broader classification of aromatic amines, specifically deuterated polycyclic aromatic hydrocarbons containing nitrogen functionality.

The structural classification places this compound within the category of stable isotope-labeled analytical standards. The molecule consists of a fused bicyclic aromatic system derived from naphthalene, with an amino group positioned at the 1-carbon of the ring structure. The systematic deuteration pattern preserves the electronic properties of the original compound while providing the mass differential necessary for analytical applications.

The molecular geometry maintains the planar configuration characteristic of naphthalene derivatives, with the amino group providing a site for potential hydrogen bonding interactions. The deuterium substitution pattern specifically targets the aromatic hydrogen atoms while preserving the amino functionality, ensuring that the compound retains its chemical reactivity profile while offering enhanced analytical utility.

Common Synonyms and Alternative Designations

1-Aminonaphthalene-d7 is recognized by several alternative names and designations across different chemical databases and commercial suppliers. The most frequently encountered synonym is 1-naphthylamine-d7, which represents a simplified nomenclature based on the parent compound's common name. Additional designations include alpha-naphthylamine-d7, reflecting the positional notation system that identifies the amino group placement relative to the fused ring junction.

Commercial suppliers and chemical databases also employ various descriptive designations such as heptadeuterionaphthalen-1-amine and d7-1-aminonaphthalene. The notation "(~2~H7)naphthalen-1-amine" represents another systematic approach to indicating the deuterium content, where the subscript notation specifies the isotopic composition. Some sources utilize the simplified designation "1-aminonaphthalene D7" to indicate the deuterium-labeled nature of the compound.

The variety of naming conventions reflects the compound's importance across different analytical and research applications, with each designation serving specific documentation or cataloging purposes within various scientific communities. These alternative names facilitate cross-referencing across different chemical databases and commercial sources while maintaining consistency in identification across diverse analytical applications.

Registry Numbers and Chemical Identifiers

1-Aminonaphthalene-d7 serves as a critical internal standard in various analytical methodologies, particularly in mass spectrometry applications where its isotopic signature provides reliable reference points for quantitative analysis. The compound's utility as an internal standard stems from its structural similarity to the analyte of interest while maintaining sufficient mass differential to enable clear distinction during analysis. This characteristic makes it invaluable for compensating for matrix effects and instrumental variations that can compromise analytical accuracy.

In tobacco smoke analysis, 1-aminonaphthalene-d7 is employed alongside other deuterated analogs as internal standards for quantification using negative chemical ionization gas chromatography-mass spectrometry operating in selective ion monitoring mode. The compound enables accurate determination of 1-aminonaphthalene concentrations in complex matrices by providing a stable reference point that undergoes similar extraction and ionization processes as the target analyte.

The use of 1-aminonaphthalene-d7 as an internal standard extends to environmental analysis and pharmaceutical testing, where precise quantification of aromatic amines is essential for regulatory compliance and quality control. The compound's isotopic stability and chemical similarity to target analytes ensure that it accurately reflects the behavior of the analyte throughout the analytical process, from sample preparation through final detection.

Advantages of Deuterated Analogs

Deuterated internal standards offer several distinct advantages over non-isotopic internal standards in analytical chemistry applications. The primary advantage lies in the ability to distinguish between the internal standard and the analyte of interest with exceptional precision, as the mass differential provided by deuterium incorporation enables clear separation during mass spectrometric analysis. This differentiation is crucial for accurate quantitative measurements in complex sample matrices.

Deuterated analogs provide superior compensation for matrix effects compared to structurally different internal standards. Since deuterated compounds exhibit nearly identical chemical and physical properties to their non-deuterated counterparts, they undergo similar extraction efficiencies, chromatographic behavior, and ionization responses. This similarity ensures that variations in analytical conditions affect both the analyte and internal standard proportionally, enabling more accurate quantitative determinations.

The isotopic stability of deuterated compounds provides long-term analytical reliability, as deuterium incorporation is not subject to exchange under normal analytical conditions. This stability ensures consistent performance across extended analytical sequences and enables method validation procedures that require reproducible internal standard behavior. Additionally, deuterated internal standards enable method development and validation processes that demonstrate analytical robustness and reliability across diverse sample types and analytical conditions.

Table 2: Analytical Advantages of 1-Aminonaphthalene-d7

Advantage CategorySpecific Benefit
Mass Spectrometric DifferentiationMass shift of +7 atomic mass units enables clear distinction from parent compound
Matrix Effect CompensationIdentical chemical behavior ensures proportional response to analytical conditions
Calibration ReferenceProvides accurate reference points for instrument calibration
Method ValidationEnables robust analytical method development and validation procedures
Quantitative AnalysisFacilitates precise concentration determinations in complex matrices

Molecular Structure

1-Aminonaphthalene-d7 represents a deuterated analog of 1-aminonaphthalene, where seven hydrogen atoms in the naphthalene ring system have been systematically replaced with deuterium atoms [1]. The compound maintains the fundamental aromatic amine structure with the molecular formula C₁₀H₂D₇N and a molecular weight of 150.23 g/mol [1] [3]. The Chemical Abstracts Service registry number for this deuterated compound is 78832-53-8 [1] [3] [9].

Deuterium Substitution Pattern

The deuterium substitution pattern in 1-aminonaphthalene-d7 follows a comprehensive labeling scheme where all seven aromatic hydrogen atoms are replaced with deuterium [1]. The SMILES notation [2H]c1c([2H])c([2H])c2c(N)c([2H])c([2H])c([2H])c2c1[2H] clearly illustrates the positioning of deuterium atoms throughout the naphthalene ring system [1]. This substitution pattern results in deuterium incorporation at positions 2, 3, 4, 5, 6, 7, and 8 of the naphthalene framework, while the amino group at position 1 retains its hydrogen atoms [14]. The isotopic purity typically achieves 98-99 atom percent deuterium with chemical purity of 98% [3] [14].

Bond Lengths and Angles

The naphthalene ring system in 1-aminonaphthalene exhibits characteristic aromatic bond lengths, with carbon-carbon distances ranging from 1.374 to 1.419 Å based on crystallographic studies of related naphthalene derivatives [21] [31]. The experimental determinations of bond lengths in naphthalene agree well with theoretical predictions, typically within 0.01 Å of calculated values [31]. In aromatic amines, the carbon-nitrogen bond length is characteristically shorter than in aliphatic systems due to partial double bond character arising from conjugation [33] [36]. The carbon-nitrogen bond in aromatic amines measures approximately 1.40 Å, compared to 1.47 Å in methylamine, reflecting the resonance stabilization [33].

The amino group geometry in 1-aminonaphthalene derivatives demonstrates pyramidal distortion at the nitrogen atom, with the nitrogen center positioned slightly out of the aromatic plane [16] [25]. The internal bond angles in the naphthalene ring system range from 117.9° to 120.9°, showing minor deviations from the ideal 120° due to ring strain effects [25] [27]. The carbon-nitrogen-hydrogen angles at the amino group typically measure approximately 116.9°, indicating the pyramidal character of the nitrogen center [32].

Conformational Analysis

High-resolution electronic spectroscopy studies of 1-aminonaphthalene reveal that the amino group adopts a pyramidally distorted conformation in the ground state [16]. The nitrogen atom exhibits pyramidal geometry with the amino group rotated approximately 20° about the carbon-nitrogen bond relative to the naphthalene plane [16]. This conformational preference reflects the balance between steric interactions and electronic conjugation effects within the molecular framework [16].

Upon electronic excitation to the first excited state, significant conformational changes occur, including reduction of the carbon-nitrogen bond length by approximately 0.2 Å and flattening of the amino group along both out-of-plane coordinates [16]. These structural modifications accompany the electronic transition and demonstrate the dynamic nature of the molecular geometry under different electronic states [16]. The conformational flexibility of the amino group plays a crucial role in determining the spectroscopic and photophysical properties of the compound [16].

Physical Properties

Melting and Boiling Points

1-Aminonaphthalene-d7 exhibits a melting point range of 48-50°C, which closely matches the melting point of the non-deuterated analog at 47-50°C [1] [17]. The boiling point remains at 301°C, identical to that of 1-aminonaphthalene, indicating minimal influence of deuterium substitution on these thermal properties [17] [7]. The consistency in melting and boiling points reflects the similar intermolecular forces and molecular packing arrangements between the deuterated and non-deuterated compounds [17].

Density and Appearance

The physical appearance of 1-aminonaphthalene-d7 is described as a solid material, consistent with the crystalline nature of the parent compound [1] [14]. Specific density values for the deuterated compound are not extensively reported in the literature, though the parent 1-aminonaphthalene exhibits a density of 1.114 g/mL at 25°C [5] [7]. The deuterated analog would be expected to have a slightly higher density due to the increased atomic mass of deuterium compared to hydrogen [19].

The compound appears as white to light-colored crystalline material, similar to 1-aminonaphthalene, which exists as white needle-like crystals that may develop coloration upon exposure to air [7]. The solid-state properties reflect the aromatic character and hydrogen bonding capabilities of the amino group [7].

Solubility Parameters

Solubility characteristics of 1-aminonaphthalene-d7 are expected to closely parallel those of the non-deuterated compound, given the minimal impact of deuterium substitution on molecular polarity and hydrogen bonding interactions [19]. The parent compound demonstrates limited water solubility at approximately 0.1698 g/100 mL and shows insolubility in pure water systems [5] [7]. Enhanced solubility occurs in organic solvents including hot water, alcohol, ether, methanol, acetonitrile, and methylene chloride [10] [7].

The compound exhibits moderate lipophilicity with a calculated LogP value of 2.17 for the parent structure [5]. Deuterium substitution typically results in minimal changes to lipophilicity, with reported differences of approximately -0.006 log units per deuterium atom [19]. The solubility profile supports applications in organic synthetic procedures and analytical methods where organic solvent systems are employed [10] [11].

Spectroscopic Characteristics

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 1-aminonaphthalene-d7 reveals a characteristic molecular ion peak at m/z 150, representing a mass shift of M+7 compared to the non-deuterated analog [1] [9]. This mass shift directly corresponds to the incorporation of seven deuterium atoms, each contributing an additional mass unit relative to hydrogen [1]. The isotopic distribution pattern shows the expected profile for a compound containing seven deuterium atoms with 92.33% d7 incorporation according to mass spectrometric analysis [14].

Fragmentation studies of related aromatic amines demonstrate typical cleavage patterns involving loss of the amino group and sequential ring fragmentation [12]. High-resolution mass spectrometry enables precise determination of elemental composition and confirmation of deuterium incorporation levels [12]. The mass spectrometric behavior serves as a definitive analytical tool for characterizing the extent and pattern of deuterium labeling [10] [20].

Nuclear Magnetic Resonance Spectral Features

Proton nuclear magnetic resonance spectroscopy of 1-aminonaphthalene-d7 exhibits dramatically reduced signal intensity for aromatic protons due to deuterium substitution at these positions [13] [14]. The remaining proton signals correspond primarily to the amino group protons, which appear in the expected chemical shift range for aromatic amines [13]. Deuterium nuclear magnetic resonance spectroscopy provides direct confirmation of deuterium incorporation, with seven distinct deuterium signals corresponding to the aromatic positions [14].

The parent 1-aminonaphthalene demonstrates characteristic aromatic proton patterns in the 7.2-7.8 ppm region, with amino group protons appearing around 4.0 ppm [13]. Integration ratios in the deuterated analog reflect the reduced proton count, providing quantitative assessment of deuteration efficiency [14]. The nuclear magnetic resonance data serves as primary evidence for structural confirmation and purity assessment [14].

Infrared and Raman Spectroscopic Profiles

Infrared spectroscopy of 1-aminonaphthalene-d7 reveals characteristic shifts in vibrational frequencies due to deuterium substitution [15]. Carbon-deuterium stretching vibrations appear at lower frequencies compared to carbon-hydrogen stretches, typically shifted by factors corresponding to the square root of the mass ratio [15]. The amino group stretching vibrations remain largely unaffected, appearing in the expected range for primary aromatic amines [15].

Raman spectroscopy provides complementary vibrational information, with deuterium substitution affecting ring breathing modes and other collective vibrational motions [15]. The spectroscopic profiles enable detailed analysis of molecular dynamics and vibrational coupling effects [15]. These techniques serve as valuable tools for characterizing deuterium incorporation and studying isotope effects on molecular vibrations [15].

Ultraviolet-Visible Absorption Properties

Ultraviolet-visible absorption spectroscopy of 1-aminonaphthalene demonstrates electronic transitions characteristic of aromatic amine systems [16] [18]. The compound exhibits absorption maxima corresponding to π-π* transitions within the extended aromatic system [18]. Electronic spectroscopy studies reveal that the primary electronic transition in 1-aminonaphthalene is red-shifted by nearly 2000 cm⁻¹ compared to naphthalene due to amino group conjugation [16].

The electronic absorption properties of 1-aminonaphthalene-d7 are expected to closely match those of the non-deuterated analog, as deuterium substitution has minimal impact on electronic energy levels [16] [19]. The absorption characteristics reflect the electronic structure and conjugation patterns within the aromatic amine framework [16]. These spectroscopic properties support applications in photochemical studies and electronic structure investigations [16].

Comparative Analysis with Non-deuterated 1-Aminonaphthalene

Physical Property Differences

Table 1: Basic Molecular Properties of 1-Aminonaphthalene-d7

PropertyValueReference
Molecular FormulaC₁₀H₂D₇NSigma-Aldrich, LGC Standards
CAS Number78832-53-8Multiple sources
Molecular Weight (g/mol)150.23Sigma-Aldrich, LGC Standards
Exact Mass (Da)150.22800ChemSrc
Melting Point (°C)48-50Sigma-Aldrich, ChemSrc
Boiling Point (°C)301ChemSrc (literature)
Purity (% atom D)98-99LGC Standards
Chemical Purity (%)98Sigma-Aldrich
Mass ShiftM+7Sigma-Aldrich

Table 2: Comparison of 1-Aminonaphthalene and 1-Aminonaphthalene-d7

Property1-Aminonaphthalene1-Aminonaphthalene-d7Difference
Molecular Weight (g/mol)143.19150.23+7.04
Exact Mass (Da)143.073502150.22800+7.154
Melting Point (°C)47-5048-50Minimal change
Boiling Point (°C)301301No change
Mass ShiftM+0M+7+7 mass units
Isotope EffectReference compoundDeuterium isotope effectKinetic isotope effects

The primary physical property differences between 1-aminonaphthalene and its deuterated analog center on molecular weight and mass-related characteristics [1] [5] [17]. The molecular weight increases from 143.19 g/mol to 150.23 g/mol, representing a 7.04 g/mol increment corresponding to the seven deuterium substitutions [1] [5]. Thermal properties including melting and boiling points remain essentially unchanged, indicating that deuterium substitution does not significantly alter intermolecular interactions or crystal packing arrangements [17] [7].

Chemical Behavior Variations

Deuterium substitution introduces kinetic isotope effects that influence reaction rates and chemical behavior [19] [20]. Primary deuterium kinetic isotope effects occur when carbon-deuterium bonds are cleaved during chemical reactions, typically resulting in rate ratios between 1 and 5 compared to carbon-hydrogen bond cleavage [19]. These effects become particularly significant in metabolic processes and enzyme-catalyzed reactions where carbon-hydrogen bond breaking represents the rate-limiting step [19].

The chemical stability of carbon-deuterium bonds exceeds that of carbon-hydrogen bonds by 1.2-1.5 kcal/mol, resulting in slower reaction rates for processes involving deuterium-containing positions [19]. This enhanced stability proves advantageous in analytical applications where 1-aminonaphthalene-d7 serves as an internal standard, providing consistent behavior throughout analytical procedures [10] [20]. The deuterium isotope effects enable distinctive analytical performance compared to the non-deuterated compound [20].

Spectroscopic Distinctions

Table 3: Spectroscopic Characteristics of 1-Aminonaphthalene-d7

TechniqueKey FeaturesApplications
Mass SpectrometryM+7 mass shift, molecular ion at m/z 150Internal standard in analytical methods
¹H NMRReduced aromatic H signals due to D substitutionStructural confirmation of deuteration pattern
Deuterium NMRSeven deuterium signals from aromatic positionsQuantification of deuterium incorporation
UV-VisibleSimilar absorption to non-deuterated analogElectronic transition studies
IR SpectroscopyC-D stretching at lower frequencies than C-HVibrational analysis
Raman SpectroscopyShifted vibrational modes due to deuteriumMolecular dynamics studies

Spectroscopic distinctions between 1-aminonaphthalene and 1-aminonaphthalene-d7 provide definitive methods for compound identification and characterization [1] [13] [14]. Mass spectrometry offers the most direct distinction through the characteristic M+7 mass shift, enabling unambiguous identification of the deuterated analog [1] [9]. Nuclear magnetic resonance spectroscopy reveals dramatic differences in proton signal patterns, with virtual elimination of aromatic proton signals in the deuterated compound [13] [14].

XLogP3

2.2

Dates

Modify: 2023-08-15

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